Prototimosaponin A III

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Prototimosaponin A III can be synthesized using commercially available traditional Chinese medicine rhizoma anemarrhenae decoction slices or freshly collected rhizoma anemarrhenae roots and stems . The preparation involves a combined process of alcohol extraction, enzymolysis, extraction, resin and silica gel column chromatography, and crystallization . The purity of the compound prepared by this method is higher than 90%, making it suitable for large-scale production .

Industrial Production Methods: The industrial production of this compound follows similar steps as the synthetic route, ensuring high purity and yield. The process involves the use of advanced extraction and purification techniques to maintain the compound’s integrity and biological activity .

Análisis De Reacciones Químicas

Types of Reactions: Prototimosaponin A III undergoes various chemical reactions, including oxidation, reduction, and substitution . These reactions are essential for modifying the compound’s structure and enhancing its biological activity.

Common Reagents and Conditions:

Substitution: Substitution reactions often involve nucleophiles such as halides and amines under basic or acidic conditions.

Major Products Formed: The major products formed from these reactions include various derivatives of this compound with enhanced or modified biological activities .

Aplicaciones Científicas De Investigación

Pharmacological Properties

Antitumor Activity

Prototimosaponin A III has shown promising antitumor effects in several studies. Research indicates that it can inhibit the proliferation of cancer cells through mechanisms such as apoptosis induction and cell cycle arrest. For instance, a study demonstrated that this compound effectively induces apoptosis in human breast cancer cells by activating caspase pathways, leading to cell death .

Antiviral Effects

This compound has also been investigated for its antiviral properties. Saponins, including this compound, exhibit the ability to disrupt viral entry and replication. In vitro studies have shown that it can inhibit the replication of various viruses, suggesting its potential as a therapeutic agent against viral infections .

Immunomodulatory Effects

This compound has been found to modulate immune responses. It enhances the activity of immune cells such as macrophages and T-lymphocytes, promoting a more robust immune response. This immunomodulatory action is particularly beneficial in enhancing vaccine efficacy and combating infections .

Neuroprotective Effects

Recent studies have suggested that this compound may offer neuroprotective benefits. It has been shown to reduce oxidative stress and inflammation in neuronal cells, which could be advantageous in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease .

Case Studies

| Study | Findings | Application |

|---|---|---|

| Study on Antitumor Activity | This compound induced apoptosis in breast cancer cells via caspase activation | Cancer treatment |

| Research on Antiviral Properties | Inhibition of viral replication in vitro | Potential antiviral therapy |

| Investigation of Immunomodulatory Effects | Enhanced macrophage activity and T-cell response | Vaccine development |

| Neuroprotection Study | Reduced oxidative stress in neuronal cells | Treatment for neurodegenerative diseases |

Mecanismo De Acción

Prototimosaponin A III exerts its effects through multiple molecular targets and pathways:

Neuroprotection: It inhibits the up-regulation of BACE1 and reduces the over-production of β-CTF and Aβ, which are associated with neurodegenerative diseases.

Anti-inflammatory: The compound modulates inflammatory pathways by inhibiting the production of pro-inflammatory cytokines and reducing oxidative stress.

Anticancer: this compound induces apoptosis in cancer cells by activating caspases and disrupting mitochondrial function.

Comparación Con Compuestos Similares

Prototimosaponin A III is unique among steroidal saponins due to its specific biological activities and molecular targets. Similar compounds include:

Timosaponin AIII: Exhibits potent cytotoxicity and induces autophagy in cancer cells.

Timosaponin BIII: Known for its hypoglycemic activity and enhanced bioavailability after salt processing.

Mangiferin: Another compound found in Anemarrhena asphodeloides with hypoglycemic and antioxidant properties.

This compound stands out due to its combined neuroprotective, anti-inflammatory, and anticancer activities, making it a valuable compound for scientific research and therapeutic development.

Actividad Biológica

Prototimosaponin A III (TAIII), a steroid saponin derived from Anemarrhena asphodeloides, has garnered attention for its diverse biological activities, particularly in the fields of oncology, neurology, and immunology. This article synthesizes recent research findings, case studies, and relevant data tables to provide a comprehensive overview of the biological activity of this compound.

Chemical Structure and Properties

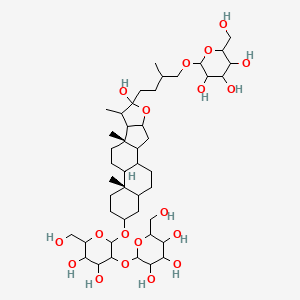

This compound is characterized by its complex steroidal structure, which contributes to its pharmacological properties. Its molecular formula is C45H76O19 . The compound exhibits hydrophobic characteristics, which can limit its bioavailability in therapeutic applications.

Antitumor Activity

Recent studies have demonstrated that TAIII possesses significant cytotoxic effects against various cancer cell lines, including HeLa, HepG2, and A549 cells. The mechanisms underlying its antitumor effects include:

- Induction of Apoptosis : TAIII promotes programmed cell death in cancer cells.

- Inhibition of Tumor Migration and Invasion : It effectively reduces the metastatic potential of cancer cells.

- Activation of Autophagy : This process aids in the degradation of damaged cellular components, contributing to the overall cytotoxic effect .

Table 1: Cytotoxicity of this compound Against Various Cancer Cell Lines

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HeLa | 15.2 | Induces apoptosis |

| HepG2 | 12.5 | Inhibits migration |

| A549 | 18.3 | Activates autophagy |

| PANC-1 | 14.7 | Induces apoptosis |

Neurological Effects

TAIII has shown promising results in neuroprotection and anti-dementia activities. Research indicates that it can enhance cognitive functions and protect neuronal cells from oxidative stress.

- Neuroprotective Mechanisms : TAIII promotes the proliferation of neuronal cells and upregulates nicotinic acetylcholine receptors (nAChRs), which are crucial for cognitive functions .

- Antioxidant Activity : It scavenges free radicals, reducing oxidative damage in neuronal tissues .

Case Study: Neuroprotective Effects

In a study involving streptozotocin-induced diabetic mice, administration of TAIII resulted in improved learning and memory functions compared to control groups. The compound's ability to upregulate nAChRs was noted as a significant factor in enhancing cognitive performance .

Immunomodulatory Effects

TAIII exhibits immunostimulating properties, enhancing the immune response against pathogens. It has been shown to have antimicrobial activity against various strains of bacteria and fungi . This suggests potential applications in treating infections and enhancing overall immune function.

Table 2: Antimicrobial Activity of this compound

| Microorganism | Activity Type | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Staphylococcus aureus | Bacterial | 32 µg/mL |

| Candida albicans | Fungal | 16 µg/mL |

Pharmacokinetics and Delivery Systems

Due to its hydrophobic nature, the bioavailability of TAIII is often limited. Recent advancements have focused on developing liposomal formulations to enhance its solubility and therapeutic efficacy.

- Liposomal Formulations : Studies showed that TAIII-loaded liposomes significantly improved circulation time and tumor accumulation compared to free TAIII .

- Targeted Delivery : Anti-CD44 antibody-modified liposomes demonstrated enhanced targeting capabilities for CD44-positive tumors, leading to increased antitumor activity .

Propiedades

Fórmula molecular |

C45H76O19 |

|---|---|

Peso molecular |

921.1 g/mol |

Nombre IUPAC |

2-[4-[(9S,13S)-16-[4,5-dihydroxy-6-(hydroxymethyl)-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-6-hydroxy-7,9,13-trimethyl-5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icosan-6-yl]-2-methylbutoxy]-6-(hydroxymethyl)oxane-3,4,5-triol |

InChI |

InChI=1S/C45H76O19/c1-19(18-58-40-37(55)34(52)31(49)27(15-46)60-40)7-12-45(57)20(2)30-26(64-45)14-25-23-6-5-21-13-22(8-10-43(21,3)24(23)9-11-44(25,30)4)59-42-39(36(54)33(51)29(17-48)62-42)63-41-38(56)35(53)32(50)28(16-47)61-41/h19-42,46-57H,5-18H2,1-4H3/t19?,20?,21?,22?,23?,24?,25?,26?,27?,28?,29?,30?,31?,32?,33?,34?,35?,36?,37?,38?,39?,40?,41?,42?,43-,44-,45?/m0/s1 |

Clave InChI |

SORUXVRKWOHYEO-LSYMTPQOSA-N |

SMILES isomérico |

CC1C2C(CC3[C@@]2(CCC4C3CCC5[C@@]4(CCC(C5)OC6C(C(C(C(O6)CO)O)O)OC7C(C(C(C(O7)CO)O)O)O)C)C)OC1(CCC(C)COC8C(C(C(C(O8)CO)O)O)O)O |

SMILES canónico |

CC1C2C(CC3C2(CCC4C3CCC5C4(CCC(C5)OC6C(C(C(C(O6)CO)O)O)OC7C(C(C(C(O7)CO)O)O)O)C)C)OC1(CCC(C)COC8C(C(C(C(O8)CO)O)O)O)O |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.